molecular formula C8H11ClO B044690 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one CAS No. 124809-22-9

5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one

Cat. No. B044690
M. Wt: 158.62 g/mol
InChI Key: LTRPJCIWHCVHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one, also known as campholenic aldehyde, is a bicyclic monoterpene ketone that is commonly used in the synthesis of various organic compounds. It is a white crystalline solid with a camphor-like odor and has a molecular weight of 154.66 g/mol. This compound has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one is not well understood, but it is believed to act by inhibiting the growth and replication of microorganisms. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.

Biochemical And Physiological Effects

5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one has been shown to exhibit significant antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to exhibit some anti-inflammatory and analgesic effects, although the exact mechanisms underlying these effects are not well understood.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one in lab experiments is its relatively low cost and availability. It is also relatively easy to synthesize and has been shown to produce high yields. However, one of the main limitations of using this compound is its potential toxicity, which may pose a risk to researchers working with it.

Future Directions

There are several potential future directions for research on 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one. One area of interest is the development of new antimicrobial agents based on this compound. Another potential direction is the synthesis of new organic compounds and natural products using this compound as a starting material. Additionally, further research is needed to fully understand the mechanisms underlying the biological effects of this compound and to determine its potential applications in other fields, such as material science and environmental remediation.

Synthesis Methods

The synthesis of 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one can be achieved through several methods, including the oxidation of 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one acid and the reaction of 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one aldehyde with chloroacetic acid. One of the most commonly used methods for the synthesis of this compound is the reaction of 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one aldehyde with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method has been shown to produce high yields of the desired product and is relatively simple and cost-effective.

Scientific Research Applications

5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, this compound has been used as a starting material for the synthesis of various organic compounds, including chiral building blocks and natural products. In medicinal chemistry, it has been shown to exhibit significant antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. In material science, this compound has been used as a precursor for the synthesis of various polymers and coatings.

properties

CAS RN

124809-22-9

Product Name

5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

5-chloro-1-methylbicyclo[3.2.0]heptan-6-one

InChI

InChI=1S/C8H11ClO/c1-7-3-2-4-8(7,9)6(10)5-7/h2-5H2,1H3

InChI Key

LTRPJCIWHCVHHF-UHFFFAOYSA-N

SMILES

CC12CCCC1(C(=O)C2)Cl

Canonical SMILES

CC12CCCC1(C(=O)C2)Cl

synonyms

Bicyclo[3.2.0]heptan-6-one, 5-chloro-1-methyl-

Origin of Product

United States

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